molecular formula C15H10ClNO4 B12596382 4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro- CAS No. 644973-60-4

4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-

Cat. No.: B12596382
CAS No.: 644973-60-4
M. Wt: 303.69 g/mol
InChI Key: ULAYFLFPORCMDJ-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzopyran core with a 4-chloro-3-nitrophenyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” typically involves the following steps:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the 4-Chloro-3-Nitrophenyl Group: This step may involve nitration and chlorination reactions on a suitable aromatic precursor, followed by coupling with the benzopyran core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydro-benzopyran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study the effects of nitro and chloro substituents on biological activity, including antimicrobial and anticancer properties.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials with specific chemical properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” would depend on its specific biological target. Generally, benzopyran derivatives can interact with various enzymes and receptors, modulating their activity. The nitro and chloro substituents may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the 4-chloro-3-nitrophenyl substituent.

    2-(4-Nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one: A similar compound with only the nitro substituent.

    2-(4-Chlorophenyl)-2,3-dihydro-4H-1-benzopyran-4-one: A similar compound with only the chloro substituent.

Uniqueness

The presence of both the 4-chloro and 3-nitro substituents in “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity, compared to similar compounds with only one of these substituents.

Properties

CAS No.

644973-60-4

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H10ClNO4/c16-11-6-5-9(7-12(11)17(19)20)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-7,15H,8H2

InChI Key

ULAYFLFPORCMDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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